7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

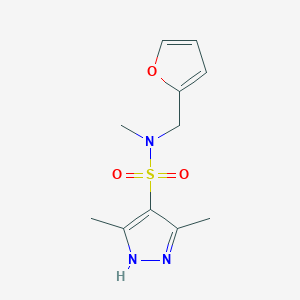

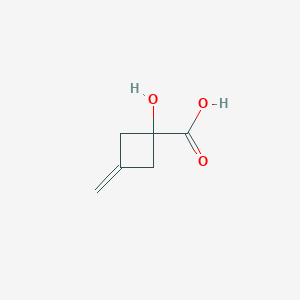

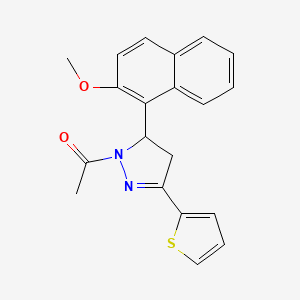

“7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one” is a synthetic chemical compound . It has a molecular weight of 178.21 . The compound is in powder form .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H11FO . The average mass is 165.207 Da and the monoisotopic mass is 165.095383 Da .

Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 241.0±29.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.8±3.0 kJ/mol . The flash point is 99.5±24.3 °C . The index of refraction is 1.506 . The molar refractivity is 46.5±0.3 cm³ .

科学的研究の応用

Asymmetric Synthesis

Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, related to 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one, are accessed through two synthetic strategies. These compounds demonstrate a divergent pathway toward fluorinated 1,3-amino alcohols from a common intermediate (Lázaro et al., 2016).

Regioselective α-Phenylation

Fluorotetraphenylbismuth is used for efficient regioselective α-phenylation of carbonyl compounds, such as 1-trimethylsiloxy-3,4-dihydronaphthalene. This process results in 2-phenyl-1-tetralone almost quantitatively without formation of polyphenylated products, showcasing the potential of organobismuth(V) compounds in synthesis (Ooi et al., 2003).

Photocatalytic Hydrofluoroalkylation

A visible-light-induced 1,1-hydrofluoroalkylation of alkynes using tetrahydrofuran is developed to synthesize various fluoroalkylated cyclic ketones, including 3,4-dihydronaphthalen-1(2 H)-ones. This represents a novel method for constructing fluoroalkanes (Wan et al., 2019).

Isomerization Using Activated Alumina

1,4-Epoxy-1,4-dihydronaphthalene and its derivatives can be isomerized to 1-naphthol or its derivatives using activated alumina. This method has been effective for tetrafluoro-derivatives, offering a quantitative yield in some cases (Hayashi & Ishikawa, 1971).

Carbonyl-Directing Activation of Alkenes

A Pd(II)-catalyzed carbonyl-directing activation of alkenes enables radical-induced selective fluorosulfonylation and aminosulfonylation of carbonyl-tethered 1,7-enynes. This process leads to densely functionalized (E)-3,4-dihydronaphthalen-1(2 H)-ones with good yields and high stereoselectivity (Zhu et al., 2018).

Safety and Hazards

特性

IUPAC Name |

7-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVCCKNVRDAYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

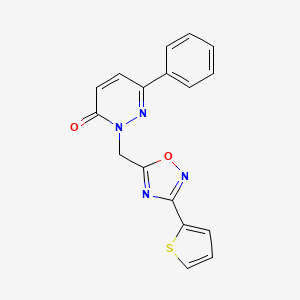

![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)

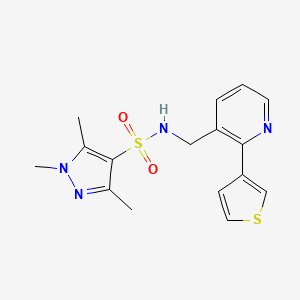

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2957432.png)

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2957437.png)

![1-[(2,4-Dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2957439.png)